molecular formula C23H28N2O5 B2716597 ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate CAS No. 1052565-61-3

ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate

Cat. No.: B2716597
CAS No.: 1052565-61-3
M. Wt: 412.486
InChI Key: NCVAZHHVMVDXNV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate is a complex organic molecule featuring a hexahydroisoindole core. It's notable for its multifunctional nature, having applications across various fields like medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of the core structure: hexahydro-1H-isoindole. This is done through a series of condensation reactions, followed by selective oxidation and esterification to introduce the ethyl group. The precise conditions include refluxing in appropriate solvents and the use of catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production may involve continuous flow processes, ensuring large-scale synthesis with minimal impurity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification, while automation allows for consistent batch production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions:

  • Oxidation: Can be oxidized to introduce ketone functionalities.

  • Reduction: Possible reduction to amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution can modify the benzoyl and piperidine rings.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: Such as potassium permanganate.

  • Reducing agents: Including lithium aluminum hydride.

  • Substitution reagents: Such as alkyl halides for nucleophilic substitution.

Major Products Formed

  • Oxidation: Forms ketone-substituted derivatives.

  • Reduction: Yields amine or hydroxyl-substituted compounds.

  • Substitution: Results in a variety of substituted benzoyl and piperidine structures.

Scientific Research Applications

Chemistry

This compound serves as a building block for more complex molecules in synthetic organic chemistry. It's used in studying reaction mechanisms and developing new synthetic pathways.

Biology

In biological contexts, it is explored for its potential as a modulator of biological processes, given its structural similarity to bioactive molecules.

Medicine

Its unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific cellular targets to treat diseases.

Industry

Used in material sciences, particularly in creating novel polymers and as a precursor in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to observed effects.

Comparison with Similar Compounds

Compared to similar compounds, such as ethyl 1-benzoylpiperidine-3-carboxylate and isoindoline derivatives:

  • Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate: has a distinctive hexahydroisoindole core, making it unique.

  • Similar Compounds: Benzoylpiperidine derivatives, isoindoline-based compounds. These lack the multifunctional versatility seen in the target compound.

List of Similar Compounds

  • Ethyl 1-benzoylpiperidine-3-carboxylate

  • Hexahydroisoindole derivatives

  • Substituted benzoylpiperidines

  • Isoindoline-based compounds

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Properties

IUPAC Name

ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-2-30-23(29)16-6-5-13-24(14-16)20(26)15-9-11-17(12-10-15)25-21(27)18-7-3-4-8-19(18)22(25)28/h9-12,16,18-19H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVAZHHVMVDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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